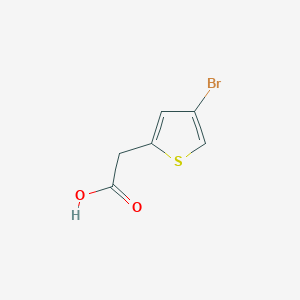

4-Bromothiophene-2-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBAXZWESSFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611728 | |

| Record name | (4-Bromothiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161942-89-8 | |

| Record name | (4-Bromothiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromothiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromothiophene-2-acetic acid: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophene-2-acetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring substituted with a bromine atom and an acetic acid moiety, provides two distinct reactive sites for chemical modification. This bifunctionality allows for the systematic construction of complex molecular architectures, making it a valuable precursor for the synthesis of novel pharmacophores and functional organic materials.[1] The thiophene core often serves as a bioisostere for a phenyl ring in drug design, potentially improving pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromothiophene-2-acetic acid, intended to serve as a technical resource for researchers in both academic and industrial settings.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of 4-Bromothiophene-2-acetic acid is provided below.

| Property | Value | Reference |

| CAS Number | 161942-89-8 | [2][3] |

| Molecular Formula | C₆H₅BrO₂S | [2][4] |

| Molecular Weight | 221.07 g/mol | [2][4] |

| Appearance | Brown powder or solid | [5] |

| Melting Point | 87-92 °C | [5] |

| Boiling Point | 331.2±27.0 °C (Predicted) | [5] |

| pKa | 4.06±0.10 (Predicted) | [5] |

| InChI Key | RQLBAXZWESSFHI-UHFFFAOYSA-N | [4] |

| SMILES | OC(=O)Cc1cc(Br)cs1 | [6] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two non-equivalent aromatic protons on the thiophene ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The thiophene protons will appear as doublets due to coupling. For a similar compound, 4-bromothiophene-2-carboxaldehyde, the thiophene protons appear in the aromatic region.[7]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the thiophene ring carbons will be influenced by the bromine and acetic acid substituents.

-

FTIR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O stretch of the carbonyl group, and characteristic C-H and C=C stretching and bending vibrations for the thiophene ring.[8][9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group. The mass spectrum of the related 4-bromophenylacetic acid shows this characteristic isotopic pattern.[10]

Synthesis of 4-Bromothiophene-2-acetic acid

The primary route for the synthesis of 4-Bromothiophene-2-acetic acid is the regioselective electrophilic bromination of thiophene-2-acetic acid.[1] The electron-rich thiophene ring is susceptible to electrophilic attack. While the acetic acid group is generally a deactivating group in electrophilic aromatic substitution on benzene, the directing effects on a five-membered ring like thiophene are more complex. Bromination preferentially occurs at the 4-position.

A key challenge in this synthesis is to prevent over-bromination, which can lead to di- and tri-brominated byproducts.[1] The use of a milder brominating agent like N-bromosuccinimide (NBS) in a solvent such as glacial acetic acid is often preferred over elemental bromine (Br₂) to achieve higher regioselectivity and minimize the formation of impurities.[1]

Experimental Protocol: Regioselective Bromination

The following is a representative protocol for the synthesis of a brominated thiophene carboxylic acid, which can be adapted for the synthesis of 4-Bromothiophene-2-acetic acid.[11]

Materials:

-

Thiophene-2-acetic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-acetic acid in glacial acetic acid.

-

Prepare a solution of NBS in glacial acetic acid.

-

Slowly add the NBS solution to the stirred solution of thiophene-2-acetic acid at room temperature. The reaction may be exothermic, and the temperature should be monitored.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water. A precipitate of the crude 4-Bromothiophene-2-acetic acid will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure product.

-

Dry the purified product under vacuum.

Caption: Synthetic workflow for 4-Bromothiophene-2-acetic acid.

Chemical Reactivity and Derivatization

4-Bromothiophene-2-acetic acid possesses two primary reactive handles for further chemical transformations: the carboxylic acid group and the carbon-bromine bond.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification can be achieved through various methods, with the Fischer-Speier esterification being a classic approach.[12] This acid-catalyzed reaction between the carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol can be used, or the water formed during the reaction can be removed.[12]

Alternatively, the carboxylic acid can be activated, for example with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by reaction with an alcohol. This method is often used for the synthesis of esters under milder conditions. A study on the esterification of the related 5-bromothiophene-2-carboxylic acid utilized DCC and DMAP for coupling with amyl alcohol.[13]

The formation of amides from 4-Bromothiophene-2-acetic acid is a crucial transformation for the synthesis of bioactive compounds. Direct condensation with an amine is generally not feasible due to the formation of an ammonium carboxylate salt.[14] Therefore, activation of the carboxylic acid is necessary.

Common methods for amide bond formation include:

-

Activation with Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine.[14] Additives like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can be used to suppress side reactions and racemization.[15]

-

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to form the amide.[14]

Caption: Derivatization of the carboxylic acid group.

Reactions at the Carbon-Bromine Bond

The bromine atom at the 4-position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[16] This reaction is widely used in the synthesis of biaryls and conjugated systems. 4-Bromothiophene-2-acetic acid can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 4-position of the thiophene ring.

A general procedure for a Suzuki-Miyaura coupling involves reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand (e.g., PPh₃, PCy₃, or SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system, which can be aqueous or organic.[16][17][18]

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The unique structural features of 4-Bromothiophene-2-acetic acid make it a valuable intermediate in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

Thiophene-containing compounds are prevalent in a number of FDA-approved drugs.[19] The thiophene ring is often used as a bioisosteric replacement for a benzene ring to modulate the biological activity and physicochemical properties of a drug candidate. 4-Bromothiophene-2-acetic acid serves as a scaffold for the synthesis of novel therapeutic agents. For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and evaluated for their spasmolytic activity, demonstrating the potential of this class of compounds in drug discovery.[13] The ability to derivatize both the carboxylic acid and the bromine atom allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Materials Science and Organic Electronics

Thiophene-based polymers and small molecules are key components in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[20] The thiophene unit is integral to the charge transport properties of these materials. The ability to functionalize the thiophene ring through cross-coupling reactions allows for the fine-tuning of the electronic and optical properties of the resulting materials.[20] 4-Bromothiophene-2-acetic acid can be used as a monomer or a precursor to monomers for the synthesis of functional polymers.

Safety and Handling

4-Bromothiophene-2-acetic acid is classified as an irritant. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store in a cool, dry place.

Conclusion

4-Bromothiophene-2-acetic acid is a highly versatile and valuable building block for organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of facilitating its use in innovative research and development endeavors.

References

- Green Chemistry, 2018, 20, 3038. (URL not provided in search results)

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

- The Royal Society of Chemistry. Supporting Information. (URL not provided in search results)

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. [Link]

-

Organic Syntheses. 3-bromothiophene. [Link]

-

ResearchGate. How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

- The Royal Society of Chemistry. Supporting information. (URL not provided in search results)

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. [Link]

-

ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

NIST WebBook. 4-Bromophenylacetic acid. [Link]

-

Amerigo Scientific. 4-Bromothiophene-2-acetic acid (97%). [Link]

-

Bruker. 3 13C NMR 100 MHz Acetic Acid-d4. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

The Royal Society of Chemistry. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Reddit. Acetic Acid for LCMS. [Link]

-

National Institute of Standards and Technology. Acetic acid - the NIST WebBook. [Link]

-

National Institutes of Health. 2-Bromothiophene | C4H3BrS | CID 13851. [Link]

-

National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

ResearchGate. FT-IR spectrum of the acetic acid. [Link]

-

ResearchGate. FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer.... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromothiophene-2-acetic acid 97 161942-89-8 [sigmaaldrich.com]

- 4. 4-Bromothiophene-2-acetic acid | CAS: 161942-89-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 161942-89-8 CAS MSDS (4-bromothiophene-2-acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Bromothiophene-2-acetic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. 4-Bromothiophene-2-carboxaldehyde(18791-75-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromophenylacetic acid [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amide Synthesis [fishersci.co.uk]

- 15. growingscience.com [growingscience.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. rose-hulman.edu [rose-hulman.edu]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromothiophene-2-acetic acid (CAS: 161942-89-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Thiophene Building Block

4-Bromothiophene-2-acetic acid is a specialized heterocyclic intermediate that has garnered significant attention in medicinal chemistry and materials science.[1] Its utility stems from a strategically bifunctional architecture: a reactive bromine atom at the 4-position and a versatile acetic acid side chain at the 2-position.[2] This arrangement allows for orthogonal chemical modifications, making it an indispensable precursor for constructing complex molecular frameworks.[1]

In drug discovery, the thiophene core is often employed as a bioisosteric replacement for a phenyl ring, offering modulated physicochemical properties while maintaining key binding interactions.[1] The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[1] Simultaneously, the acetic acid moiety provides a reactive site for the formation of esters, amides, and other derivatives, allowing for conjugation to other molecules or exploration of structure-activity relationships (SAR).[1][2] This guide provides a comprehensive overview of its synthesis, properties, and core applications, with a focus on field-proven insights for laboratory practice.

Physicochemical & Spectroscopic Profile

A precise understanding of the compound's properties is the foundation of its effective use. The data presented below serves as a benchmark for quality control and reaction monitoring.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 161942-89-8 | [3][4] |

| Molecular Formula | C₆H₅BrO₂S | [3][4] |

| Molecular Weight | 221.07 g/mol | [3][4] |

| Appearance | Brown to off-white solid/powder | [3][5] |

| Melting Point | 87-92 °C | [3] |

| Boiling Point | 331.2 ± 27.0 °C (Predicted) | [5] |

| pKa | 4.06 ± 0.10 (Predicted) | [5] |

| SMILES | OC(=O)Cc1cc(Br)cs1 | [3] |

| InChIKey | RQLBAXZWESSFHI-UHFFFAOYSA-N | [3][6] |

Table 2: Spectroscopic Characterization Data

| Spectroscopy | Data | Interpretation |

| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: 12.50 (br. s., 1H), 7.58 (d, J=1.5 Hz, 1H), 7.17 (d, J=1.5 Hz, 1H), 3.82 (s, 2H) | The broad singlet at 12.50 ppm is characteristic of the carboxylic acid proton. The two doublets at 7.58 and 7.17 ppm correspond to the two protons on the thiophene ring (H5 and H3, respectively), with their small coupling constant (1.5 Hz) typical for meta-coupling. The singlet at 3.82 ppm represents the two protons of the methylene (-CH₂-) bridge. |

| ¹³C NMR | Predicted Peaks: ~172 ppm (C=O), ~140 ppm (C-Br), ~135 ppm (C-CH₂), ~125 ppm (CH), ~122 ppm (CH), ~35 ppm (CH₂) | The carbonyl carbon of the acid is expected furthest downfield. The quaternary carbons of the thiophene ring will appear next, followed by the protonated ring carbons. The methylene carbon will be the most upfield signal. |

| Infrared (IR) | Expected Key Peaks (cm⁻¹): ~3100-2900 (Broad, O-H stretch), ~1700 (Strong, C=O stretch), ~1400-1550 (C=C stretch), ~700-600 (C-Br stretch) | A very broad absorption centered around 3000 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group. A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl group. |

| Mass Spec. (MS) | Expected m/z: [M-H]⁻ at 218.9/220.9; [M+H]⁺ at 220.9/222.9 | The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). |

Synthesis and Mechanistic Rationale

The primary and most reliable route to 4-Bromothiophene-2-acetic acid is the regioselective electrophilic aromatic substitution of thiophene-2-acetic acid.

Causality of Reagent Choice and Regioselectivity

The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack.[2] The positions adjacent to the sulfur atom (C2 and C5) are the most electronically activated. With the C2 position already substituted by the acetic acid group, electrophilic attack would be overwhelmingly predicted to occur at the C5 position.

However, the synthesis of the C4 isomer is a known and achievable challenge. The directing effect of the 2-acetic acid group, while deactivating, can be overcome under specific conditions to favor substitution at the C4 position. The use of N-Bromosuccinimide (NBS) is critical. NBS serves as a source of electrophilic bromine, providing a low, steady concentration that helps minimize over-bromination and can influence regioselectivity.[2] The choice of a polar aprotic solvent like acetonitrile is key to facilitating the reaction while avoiding participation in the reaction mechanism itself.

Diagram: Mechanism of Electrophilic Bromination

Caption: Electrophilic aromatic substitution pathway for the synthesis of 4-Bromothiophene-2-acetic acid.

Authoritative Experimental Protocol

The following protocol is adapted from the synthesis of "Intermediate 1" as described in patent WO2010037021A1, a key filing for the development of Focal Adhesion Kinase (FAK) inhibitors. This procedure has been validated in an industrial drug development setting.

Step-by-Step Methodology

-

Reaction Setup: To a stirred solution of 2-thiopheneacetic acid (1 equivalent) in acetonitrile (approximately 10 mL per gram of starting material), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Reaction Execution: Stir the resulting mixture at room temperature for 4 hours. The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a 1N HCl solution and then with brine.

-

Drying and Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The patent reports a quantitative yield, suggesting the product is of high purity after this procedure.

-

Purification (If Necessary): If analytical data indicates the presence of impurities, the product can be further purified. Standard techniques applicable to this compound include recrystallization (e.g., from a toluene/heptane mixture) or column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[1]

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 4-Bromothiophene-2-acetic acid.

Application in Drug Discovery: Synthesis of a FAK Inhibitor

The strategic importance of 4-Bromothiophene-2-acetic acid is exemplified by its use as a key starting material in the synthesis of the clinical-stage Focal Adhesion Kinase (FAK) inhibitor, GSK2256294 . FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival, and its inhibition is a validated therapeutic strategy for cancer treatment.[7]

In the synthesis of GSK2256294, 4-Bromothiophene-2-acetic acid undergoes an amide coupling reaction. The carboxylic acid is activated and then reacted with a complex amine partner, demonstrating the utility of the acetic acid handle. This step is followed by a subsequent Suzuki coupling reaction where the bromine atom is replaced, showcasing the compound's bifunctional and orthogonal reactivity.

Diagram: Role in FAK Inhibitor Synthesis

Caption: Synthetic utility of 4-Bromothiophene-2-acetic acid in building a complex kinase inhibitor.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

Table 3: Hazard and Safety Information

| Category | Details | Source(s) |

| Signal Word | Warning | [3] |

| Hazard Class. | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Prec. Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Target Organs | Respiratory system | [3] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature: 2-8°C, protected from light. | [5] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [7] |

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generation of dust. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. BenchChem.

- BLDpharm. (n.d.). 2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid.

- BenchChem. (n.d.). 4-Bromothiophene-2-acetic Acid.

- Chemical e-data Search. (n.d.). CAS 161942-89-8 4-bromothiophene-2-acetic acid.

- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.

- Sigma-Aldrich. (n.d.). 4-Bromothiophene-2-acetic acid 97%.

- Englebienne, P., & Weiland, M. (1996). Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays.

- Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

- BenchChem. (n.d.). 4-Bromothiophene-2-acetic Acid | RUO | Supplier.

- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Google Patents. (n.d.). CN111285851A - Compounds targeting degrading focal adhesion kinase and their application in medicine.

- Google Patents. (n.d.). WO2012110773A1 - Fak inhibitors.

- Google Patents. (n.d.). US20200046700A1 - Focal adhesion kinase inhibitor as a therapeutic agent in diabetes.

- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

- Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene.

- Google Patents. (n.d.). CN111704573B - Preparation method of rabeprazole chloride and intermediate thereof.

- FINETECH INDUSTRY LIMITED. (n.d.). 4-Bromothiophene-2-acetic acid | CAS: 161942-89-8.

- Santa Cruz Biotechnology. (n.d.). 4-Bromothiophene-2-acetic acid | CAS 161942-89-8.

- PubMed Central. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.

- ChemicalBook. (n.d.). 161942-89-8(4-bromothiophene-2-acetic acid) Product Description.

- MDPI. (n.d.). Quality and Functional Characterization of Acetic Acid Bacteria Isolated from Farm-Produced Fruit Vinegars.

- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- Organic Syntheses. (n.d.). 3-bromothiophene.

- ResearchGate. (n.d.). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes.

- ResearchGate. (n.d.). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- RSC Publishing. (n.d.). Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays.

- Sciencemadness Wiki. (n.d.). Thiophene.

- Solubility of Things. (n.d.). Thiophene.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Wikipedia. (n.d.). Thiophene.

- BMRB. (n.d.). bmse000191 Acetic Acid.

- ResearchGate. (n.d.). A stable organic solution of bromine?

Sources

- 1. 161942-89-8|2-(4-Bromothiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 3. bmse000191 Acetic Acid at BMRB [bmrb.io]

- 4. mdpi.com [mdpi.com]

- 5. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 6. WO2012110773A1 - Fak inhibitors - Google Patents [patents.google.com]

- 7. US20200046700A1 - Focal adhesion kinase inhibitor as a therapeutic agent in diabetes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Bromothiophene-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-Bromothiophene-2-acetic acid is a bifunctional heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with a bromine atom and an acetic acid moiety, provides two distinct reactive sites. This dual functionality allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures. The thiophene core often serves as a bioisostere for a phenyl ring in drug design, potentially improving pharmacokinetic and pharmacodynamic properties. In materials science, the electron-rich thiophene unit is a key component in the development of organic semiconductors and conductive polymers.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, and reactivity of 4-bromothiophene-2-acetic acid, offering insights for its effective utilization in research and development.

Molecular Structure and Characterization

The molecular formula of 4-Bromothiophene-2-acetic acid is C₆H₅BrO₂S, and its molecular weight is 221.07 g/mol .[2][3] The molecule consists of a central thiophene ring with a bromine atom at the 4-position and an acetic acid group at the 2-position.

Table 1: Physicochemical Properties of 4-Bromothiophene-2-acetic acid

| Property | Value | Reference(s) |

| CAS Number | 161942-89-8 | [2][3] |

| Molecular Formula | C₆H₅BrO₂S | [2][3] |

| Molecular Weight | 221.07 g/mol | [2][3] |

| Melting Point | 87-92 °C | |

| pKa (Predicted) | 4.06 ± 0.10 | [4] |

| Appearance | Brown powder | [4] |

Spectroscopic Analysis

A thorough understanding of the molecular structure is paramount for its application. Spectroscopic techniques provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromothiophene-2-acetic acid is expected to show distinct signals for the protons on the thiophene ring and the methylene and carboxylic acid protons of the acetic acid side chain. The two aromatic protons on the thiophene ring would appear as doublets due to coupling with each other. The methylene protons of the acetic acid group would likely appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal six distinct carbon signals corresponding to the four carbons of the thiophene ring, the methylene carbon, and the carbonyl carbon of the acetic acid group. The chemical shifts of the thiophene carbons would be influenced by the electron-withdrawing bromine atom and the acetic acid substituent.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for 4-Bromothiophene-2-acetic acid include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.

-

C-H stretching vibrations from the thiophene ring.

-

C=C stretching vibrations characteristic of the aromatic thiophene ring.

-

A C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum of 4-Bromothiophene-2-acetic acid will show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of almost equal intensity.[5] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[6]

Synthesis and Reactivity

The primary route for the synthesis of 4-Bromothiophene-2-acetic acid is the regioselective bromination of thiophene-2-acetic acid.[7] The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The acetic acid group at the 2-position directs the incoming electrophile (bromine) to the 4- and 5-positions. Careful control of reaction conditions is necessary to achieve high regioselectivity for the desired 4-bromo isomer.

Experimental Protocol: Regioselective Bromination of Thiophene-2-acetic acid

This protocol is a representative procedure for the direct bromination of a thiophene derivative and can be adapted for the synthesis of 4-Bromothiophene-2-acetic acid.[5]

Materials:

-

Thiophene-2-acetic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-acetic acid in glacial acetic acid.

-

Slowly add N-Bromosuccinimide (NBS) to the stirred solution at room temperature. The reaction may be exothermic, and the temperature should be monitored.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

-

Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 4-Bromothiophene-2-acetic acid.

-

Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a slow and controlled release of electrophilic bromine, which helps to minimize over-bromination and improve the regioselectivity of the reaction compared to using elemental bromine.[1]

-

Glacial Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the electrophilic substitution reaction.

-

Recrystallization: This purification technique is employed to remove impurities and obtain a high-purity final product.

Reactivity and Derivatization

The two functional groups of 4-Bromothiophene-2-acetic acid offer a wide array of possibilities for further chemical transformations.

-

Carboxylic Acid Group: The acetic acid moiety can be readily converted into esters, amides, and other carboxylic acid derivatives through standard organic reactions. This allows for the attachment of various side chains to modulate the molecule's properties.

-

Bromine Atom: The bromine atom on the thiophene ring is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions.[1] These powerful carbon-carbon bond-forming reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 4-position of the thiophene ring.

Caption: Derivatization pathways of 4-Bromothiophene-2-acetic acid.

Applications in Research and Development

Medicinal Chemistry

The thiophene scaffold is a well-established pharmacophore in drug discovery. Thiophene-based compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] 4-Bromothiophene-2-acetic acid serves as a key intermediate in the synthesis of novel therapeutic agents. The ability to independently modify the acetic acid side chain and the 4-position of the thiophene ring allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.

Materials Science

Thiophene-based polymers are at the forefront of organic electronics research due to their excellent charge transport properties.[9] 4-Bromothiophene-2-acetic acid can be used as a monomer in the synthesis of conjugated polymers. The bromine atom provides a site for polymerization via cross-coupling reactions, while the acetic acid group can be used to tune the solubility and processing characteristics of the resulting polymer, or to introduce further functionality. These materials have potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[9][10]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

- 9. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

4-Bromothiophene-2-acetic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Bromothiophene-2-acetic acid

Abstract

4-Bromothiophene-2-acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel pharmaceuticals and organic electronics. Its specific substitution pattern, with a bromine atom at the 4-position and an acetic acid moiety at the 2-position, presents unique regiochemical challenges in its synthesis. This guide provides an in-depth analysis of viable synthetic pathways, moving beyond simple procedural lists to explain the underlying chemical principles and strategic decisions required for successful synthesis. We will focus on a robust and highly regioselective pathway commencing from 2,4-dibromothiophene via a malonic ester synthesis strategy. Additionally, we will explore the subsequent utility of the title compound in palladium-catalyzed cross-coupling reactions, offering insights for researchers in drug development and materials science.

Introduction: Strategic Importance and Synthetic Hurdles

Significance of 4-Bromothiophene-2-acetic Acid

The thiophene ring is a privileged scaffold in drug discovery, known for its ability to act as a bioisostere for benzene rings while offering distinct electronic properties and metabolic profiles. The presence of both a nucleophilic acetic acid side chain and an electrophilic C-Br bond makes 4-Bromothiophene-2-acetic acid a versatile intermediate. The carboxylic acid group provides a handle for amide bond formation or other conjugations, while the bromo-substituent is primed for functionalization through modern cross-coupling techniques like Suzuki, Heck, and Sonogashira reactions.[1][2][3] This dual functionality allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug candidates.

The Regioselectivity Challenge

A primary challenge in thiophene chemistry is controlling the position of substitution. The sulfur atom strongly activates the α-positions (C2 and C5) towards electrophilic attack, making them significantly more reactive than the β-positions (C3 and C4).[4]

A seemingly straightforward approach to synthesizing the target molecule would be the direct bromination of thiophene-2-acetic acid. However, this strategy is fundamentally flawed for achieving the desired 4-bromo isomer. The existing acetic acid group at the C2 position, while being an electron-withdrawing group, cannot overcome the intrinsic reactivity of the thiophene ring. Electrophilic bromination will overwhelmingly occur at the vacant and highly activated C5 position.[5]

Therefore, a successful synthesis must rely on a strategy where the 4-position is brominated before the introduction of the acetic acid side chain, or a precursor thereof. This necessitates a multi-step approach built on precise regiochemical control.

Retrosynthetic Analysis: A Logic-Driven Approach

To devise a reliable synthesis, we can disconnect the target molecule retrosynthetically. The most logical disconnection is at the C-C bond between the thiophene ring and the acetic acid side chain. This highlights the need for a 4-bromothiophene synthon that can be functionalized at the 2-position.

Caption: Retrosynthetic analysis of 4-Bromothiophene-2-acetic acid.

This analysis leads us to a robust forward synthesis starting from 2,4-dibromothiophene, which ensures the bromine is correctly positioned from the outset.

Primary Synthesis Pathway: The Malonic Ester Route

This pathway is recommended for its reliability, regiochemical precision, and scalability. It involves the selective functionalization of 2,4-dibromothiophene at the more reactive C2 position, followed by chain extension using diethyl malonate.

Caption: Reaction scheme for the malonic ester synthesis pathway.

Step 1: Selective Lithiation and Formylation of 2,4-Dibromothiophene

The key to this entire synthesis is the differentiation of the two bromine atoms. The proton at the C5 position of 3-bromothiophene is the most acidic, but in 2,4-dibromothiophene, the bromine at the C2 (α) position is significantly more susceptible to metal-halogen exchange than the bromine at the C4 (β) position.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add 2,4-dibromothiophene (1.0 eq.) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. The preferential exchange at the 2-position is a kinetically controlled process favored at low temperatures.

-

Electrophilic Quench: Add an excess of paraformaldehyde powder (or gaseous formaldehyde) to the reaction mixture.

-

Work-up: Allow the mixture to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude (4-bromothiophen-2-yl)methanol.

Step 2: Halogenation of the Hydroxymethyl Group

The intermediate alcohol is converted to a more reactive bromomethyl derivative, which is an excellent electrophile for the subsequent malonic ester synthesis.

Protocol:

-

Reaction Setup: In a flask under an inert atmosphere, dissolve the crude (4-bromothiophen-2-yl)methanol (1.0 eq.) in anhydrous diethyl ether.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, ~0.5 eq.) dropwise with vigorous stirring.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the conversion of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over ice. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield 2-(bromomethyl)-4-bromothiophene. This intermediate is often used immediately in the next step due to potential instability.

Step 3 & 4: Malonate Alkylation, Hydrolysis, and Decarboxylation

This classic two-step sequence builds the acetic acid side chain.

Protocol:

-

Anion Formation: In a separate flask, prepare sodium ethoxide (NaOEt) by dissolving sodium metal (1.1 eq.) in absolute ethanol under argon. Once the sodium has completely reacted, add diethyl malonate (1.1 eq.) dropwise.

-

Alkylation: Add the solution of 2-(bromomethyl)-4-bromothiophene (1.0 eq.) in ethanol to the sodium diethyl malonate solution. Heat the mixture to reflux and maintain for 4-6 hours until TLC indicates the consumption of the bromomethyl starting material.

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (NaOH, ~3.0 eq.). Heat to reflux for another 2-3 hours to hydrolyze the esters to the dicarboxylate salt.

-

Decarboxylation: After cooling, carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate groups. Gently heat the acidic solution to promote decarboxylation, which is observed by the evolution of CO₂ gas.

-

Purification: Cool the solution and extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. The crude 4-bromothiophene-2-acetic acid can be purified by recrystallization (e.g., from a toluene/hexane mixture) to yield a solid product.[6]

Further Functionalization: The Utility in Cross-Coupling

The true value of 4-bromothiophene-2-acetic acid for drug development professionals lies in its capacity for further elaboration. The C4-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.

Caption: Suzuki coupling of 4-bromothiophene-2-acetic acid.

A typical Suzuki-Miyaura coupling can be employed to introduce diverse functionalities.[7] This reaction is highly valued for its broad functional group tolerance and mild reaction conditions.

Exemplary Suzuki Coupling Protocol

Protocol:

-

Reaction Setup: In a reaction vessel, combine 4-bromothiophene-2-acetic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[2]

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or DME/water.

-

Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: After cooling, dilute the mixture with water and acidify to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product via column chromatography or recrystallization.

Comparative Analysis and Troubleshooting

| Parameter | Pathway I: Malonic Ester Synthesis | Pathway II: Direct Bromination | Pathway III: Willgerodt-Kindler |

| Regioselectivity | Excellent. Position of Br is fixed from the start. | Poor. Leads almost exclusively to the 5-bromo isomer.[5] | Good, but requires 4-bromo-2-acetylthiophene intermediate which can be challenging to synthesize regioselectively. |

| Number of Steps | 3-4 steps from 2,4-dibromothiophene. | 1 step (to wrong isomer). | 2 steps from acetyl precursor. |

| Scalability | Good. Procedures are well-established and scalable. | Not applicable for target molecule. | Moderate. The Willgerodt-Kindler reaction can require harsh conditions (high temp/pressure).[8] |

| Key Challenges | Handling of pyrophoric n-BuLi at low temperatures. Potential instability of the bromomethyl intermediate. | Incorrect regiochemical outcome. | Synthesis of the required 4-bromo-2-acetylthiophene precursor. |

Troubleshooting Common Issues:

-

Low Yield in Lithiation (Step 3.1): Ensure all glassware is rigorously dried and the reaction is maintained under a strictly inert atmosphere. The temperature must be kept below -70 °C to prevent scrambling or decomposition of the organolithium intermediate.

-

Side Products in Bromination (Step 3.2): Over-addition of PBr₃ can lead to side reactions. Slow, dropwise addition at 0 °C is critical for control.

-

Incomplete Decarboxylation (Step 3.3): Ensure the solution is sufficiently acidic (pH < 2) and that heating is adequate to drive off CO₂. Monitoring gas evolution provides a visual cue for reaction progress.

Conclusion

The synthesis of 4-bromothiophene-2-acetic acid is a clear example of how a thoughtful, regiochemical control-oriented strategy is paramount in heterocyclic chemistry. Direct electrophilic substitution is not a viable route due to the inherent reactivity patterns of the thiophene nucleus. The most robust and reliable pathway involves a multi-step sequence starting with 2,4-dibromothiophene, leveraging a selective metal-halogen exchange at the C2 position, and building the side chain via a classic malonic ester synthesis. This approach provides excellent control and delivers the desired product in good yield. The resulting compound is a powerful and versatile intermediate, primed for further diversification through palladium-catalyzed cross-coupling reactions, making it a cornerstone for innovation in drug discovery and materials science.

References

-

Organic Chemistry Frontiers. (2019). Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. RSC Publishing.

- Hoffmann, R., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Marcel Dekker, Inc.

-

BenchChem. (n.d.). Heck Coupling for the Synthesis of 3-Thiopheneacrylic Acid Methyl Ester.

-

Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing.

-

Catarzi, D., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(8), 13639-13657.

-

Pereira Cameselle, R., Iglesias, B., & de Lera, A. R. Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate.

-

BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,3,5-Tribromothieno[3,2-b]thiophene.

-

Colacino, E., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629.

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

-

BenchChem. (n.d.). Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid.

-

MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.

-

ResearchGate. (2011). Improved synthesis of thiophene-2-acetic acid.

-

ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?

-

ChemicalBook. (n.d.). 2-Thiopheneacetic acid synthesis.

-

University of Liverpool. (n.d.). Chapter 9, thiophene.

-

Wikipedia. (n.d.). Sonogashira coupling.

-

Google Patents. (2014). CN103992302A - Synthesis process of 2-thiopheneacetic acid.

-

Google Patents. (2018). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.

-

Wikipedia. (n.d.). Heck reaction.

- Smirnov, V., & Lipkin, A. E. (1973). Bromination of 2-acetylthiophene and its derivatives. Chemistry of Heterocyclic Compounds.

-

Sigma-Aldrich. (n.d.). 4-Bromothiophene-2-acetic acid 97%.

-

Finetech Industry Limited. (n.d.). 4-Bromothiophene-2-acetic acid.

-

BenchChem. (n.d.). Side reactions to avoid in the synthesis of 3-Acetylthiophene.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

PubChem. (n.d.). (4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride.

-

National Institutes of Health. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water.

-

Google Patents. (2014). CN103896909A - Synthesis method of 2-thiopheneethanol.

-

Organic Chemistry Portal. (n.d.). Heck Reaction.

-

Santa Cruz Biotechnology. (n.d.). 4-Bromothiophene-2-acetic acid.

-

Apollo Scientific. (n.d.). (4-Bromothien-2-yl)acetic acid.

-

Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Organic Syntheses. (n.d.). 3-bromothiophene.

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.

-

National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

-

National Institutes of Health. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

-

YouTube. (2024, April 15). Synthesis of acetic acid (CH3-COOH) from Grignard reagent (CH3-MgBr). #chemistry [Video].

-

BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic.

-

Sigma-Aldrich. (n.d.). 4-Bromothiophene-2-acetic acid 97%.

Sources

- 1. Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromothiophene-2-acetic acid | CAS: 161942-89-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 4-Bromothiophene-2-acetic Acid: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromothiophene-2-acetic acid is a key heterocyclic building block in contemporary drug discovery and materials science. Its bifunctional nature, featuring a reactive acetic acid side chain and a versatile brominated thiophene core, makes it an invaluable precursor for the synthesis of a diverse range of complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety allows for straightforward derivatization to amides, esters, and other functional groups. Understanding the solubility profile of this compound is paramount for its effective utilization in synthetic chemistry, enabling researchers to optimize reaction conditions, streamline purification processes, and develop robust formulation strategies. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromothiophene-2-acetic acid, an exploration of its expected solubility in common organic solvents based on structural analogy, and standardized protocols for experimentally determining its solubility.

Physicochemical Profile of 4-Bromothiophene-2-acetic Acid

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in predicting its solubility behavior. Key parameters for 4-Bromothiophene-2-acetic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 161942-89-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅BrO₂S | [1][2][3][4][5] |

| Molecular Weight | 221.07 g/mol | [1][2][3][4][5] |

| Melting Point | 87-92 °C | [1][4] |

| Appearance | Solid | [1][4] |

| InChI Key | RQLBAXZWESSFHI-UHFFFAOYSA-N | [1][2][4] |

Understanding and Predicting Solubility in Organic Solvents

The molecular structure of 4-Bromothiophene-2-acetic acid contains both polar and non-polar regions. The carboxylic acid group is polar and capable of acting as a hydrogen bond donor and acceptor. The bromothiophene ring, conversely, is predominantly non-polar and lipophilic. This duality suggests that the compound's solubility will be highly dependent on the nature of the solvent.

Expected Solubility Profile Based on Structural Analogs:

To infer the solubility of 4-Bromothiophene-2-acetic acid, we can analyze the known solubility of similar thiophene derivatives:

-

Thiophene: The parent heterocycle is non-polar and is known to be soluble in most common organic solvents such as ethanol, ether, acetone, and benzene, but insoluble in water.[8][9]

-

Thiophene-2-acetic acid: This direct precursor is reported to be soluble in ethanol and ether, and slightly soluble in water.[10] The presence of the acetic acid group increases its polarity compared to thiophene, imparting some aqueous solubility.

-

Thiophene-2-carboxylic acid: This compound is soluble in hot water, ethanol, and ether, with slight solubility in chloroform.[3]

Based on these analogs, we can predict the solubility of 4-Bromothiophene-2-acetic acid in various classes of organic solvents:

Table of Predicted Solubility for 4-Bromothiophene-2-acetic Acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol, Acetic Acid | High | The carboxylic acid group can form strong hydrogen bonds with these solvents. The alkyl chains are short, maintaining a high degree of polarity. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Their high polarity will effectively solvate the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are of intermediate polarity and can accept hydrogen bonds. The non-polar character of the bromothiophene ring will also contribute to solubility. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are less polar than ethers. While they can interact with the non-polar ring, their ability to solvate the carboxylic acid group is limited. Analogous thiophene-2-carboxylic acid has slight solubility in chloroform.[3] |

| Non-Polar Solvents | Hexanes, Toluene | Low to Insoluble | The significant polarity of the carboxylic acid group will make it difficult for these non-polar solvents to effectively solvate the molecule, leading to poor solubility. |

| Aqueous Solutions | Water | Slightly Soluble | The carboxylic acid group may impart slight water solubility, similar to thiophene-2-acetic acid. Solubility is expected to be pH-dependent, increasing significantly in basic aqueous solutions due to the formation of the carboxylate salt. |

Experimental Determination of Solubility

For researchers requiring precise solubility data for applications such as formulation development or crystallization studies, experimental determination is essential. A standard and reliable method is the Shake-Flask Method .

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a robust procedure for determining the thermodynamic equilibrium solubility of 4-Bromothiophene-2-acetic acid.

Materials:

-

4-Bromothiophene-2-acetic acid (solid)

-

Selected organic solvent(s)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of solid 4-Bromothiophene-2-acetic acid to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-Bromothiophene-2-acetic acid in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for thermodynamic solubility determination.

Impact on Drug Development and Synthetic Chemistry

The solubility of 4-Bromothiophene-2-acetic acid has significant practical implications:

-

Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble is critical for achieving homogeneous reaction conditions and optimal reaction rates. For Suzuki or other cross-coupling reactions, solvents like THF or dioxane, in which moderate to high solubility is expected, are often good choices.

-

Purification: Solubility differences are the basis of purification techniques like recrystallization. To effectively purify 4-Bromothiophene-2-acetic acid, a solvent system should be identified where it is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Formulation: For drug development applications, understanding the solubility in various pharmaceutically acceptable solvents and buffer systems is a prerequisite for developing oral or parenteral formulations. The pH-dependent aqueous solubility will be a key factor in designing dissolution and absorption studies.

Conclusion

While direct experimental data on the solubility of 4-Bromothiophene-2-acetic acid in organic solvents is scarce, a robust understanding of its physicochemical properties and the solubility of structurally related compounds provides a strong predictive framework. The compound is anticipated to be highly soluble in polar protic and aprotic solvents, moderately soluble in ethers and halogenated solvents, and poorly soluble in non-polar and aqueous media at neutral pH. For applications demanding precise solubility values, the standardized shake-flask method provides a reliable experimental protocol. This guide equips researchers with the foundational knowledge and practical methodologies to effectively handle and utilize this important synthetic building block in their research and development endeavors.

References

-

Quinoline. Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data. [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

Finetech Industry Limited. 4-Bromothiophene-2-acetic acid | CAS: 161942-89-8. [Link]

-

Sciencemadness Wiki. Thiophene. [Link]

-

Khan Academy. Solubility of organic compounds (video). [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Amerigo Scientific. 4-Bromothiophene-2-acetic acid (97%). [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromothiophene-2-acetic acid | CAS: 161942-89-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. (PDF) Synthesis and Structure-Physicochemical Properties [research.amanote.com]

- 7. 4-bromothiophene-2-acetic acid | 161942-89-8 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 10. Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data | Buy Thiophene-2-acetic Acid Online China [quinoline-thiophene.com]

An In-depth Technical Guide to 4-Bromothiophene-2-acetic acid: Synthesis, Commercial Availability, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of 4-Bromothiophene-2-acetic acid in Medicinal Chemistry and Materials Science

4-Bromothiophene-2-acetic acid is a bifunctional heterocyclic building block of significant strategic importance for researchers, particularly those in the fields of drug development and materials science. Its utility stems from the orthogonal reactivity of its two key functional groups: a bromine atom at the 4-position of the thiophene ring and a carboxylic acid moiety at the 2-position. The thiophene core is a well-established bioisostere for the phenyl ring, often introduced to modulate pharmacokinetic properties, improve metabolic stability, or explore novel intellectual property space.[1]

The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Negishi couplings. This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents, enabling systematic exploration of structure-activity relationships (SAR).[1] Concurrently, the acetic acid side chain provides a reactive site for the formation of amides, esters, and other derivatives, facilitating conjugation to other molecules or interaction with biological targets.[1] This guide provides an in-depth overview of the commercial suppliers, a detailed synthesis protocol, and a practical application of 4-Bromothiophene-2-acetic acid in the context of modern synthetic chemistry.

Commercial Availability

A variety of chemical suppliers offer 4-Bromothiophene-2-acetic acid, typically with purities of 97% or higher. When selecting a supplier, researchers should consider not only the purity but also the availability of stock, lead times for delivery, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The following table provides a summary of prominent commercial suppliers.

| Supplier | Product Number (Example) | Purity (Typical) | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | 734772 | 97% | 161942-89-8 | C₆H₅BrO₂S | 221.07 g/mol |

| FINETECH INDUSTRY LIMITED | Varies | High-quality | 161942-89-8 | C₆H₅BrO₂S | 221.07 g/mol |

| BLDpharm | BD188543 | ≥97% | 161942-89-8 | C₆H₅BrO₂S | 221.07 g/mol |

| Amerigo Scientific | CBB1130403 | 97% | 161942-89-8 | C₆H₅BrO₂S | 221.07 g/mol |

| BenchChem | B067279 | Research Grade | 161942-89-8 | C₆H₅BrO₂S | 221.07 g/mol |

Synthesis of 4-Bromothiophene-2-acetic acid: A Protocol Grounded in Regioselective Bromination

The primary and most efficient route to 4-Bromothiophene-2-acetic acid is the regioselective electrophilic bromination of thiophene-2-acetic acid. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The directing effects of the carboxymethyl group at the 2-position favor substitution at the 5-position. However, by carefully controlling the reaction conditions and choice of brominating agent, selective bromination at the 4-position can be achieved. N-Bromosuccinimide (NBS) in a suitable solvent like glacial acetic acid is a commonly employed reagent for this transformation, offering a milder and more selective alternative to elemental bromine.

Caption: Regioselective bromination of thiophene-2-acetic acid.

Experimental Protocol: Synthesis of 4-Bromothiophene-2-acetic acid

This protocol is a representative procedure for the regioselective bromination of thiophene-2-acetic acid.

Materials:

-

Thiophene-2-acetic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate solution

-

Brine (Saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-acetic acid (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any unreacted bromine), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-Bromothiophene-2-acetic acid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford the final product as a solid.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be recorded and compared to the literature value (87-92 °C).[2]

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of Aryl-Substituted Thiophene Derivatives

The bromine atom at the 4-position of 4-Bromothiophene-2-acetic acid is primed for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a particularly powerful and widely used transformation in modern organic synthesis due to its mild reaction conditions and high functional group tolerance. This reaction allows for the direct formation of a carbon-carbon bond between the thiophene core and an aryl or heteroaryl group.